One of the primary applications of DOPE lies in its ability to form liposomes. Liposomes are microscopic spheres composed of phospholipid bilayers that mimic the structure of cell membranes. By incorporating DOPE with other phospholipids, researchers can create liposomes with specific functionalities for various purposes [].
For instance, DOPE can be combined with cationic (positively charged) phospholipids to create liposomes for gene delivery. The positive charge on the cationic phospholipids facilitates the attachment of DNA molecules to the liposome surface. DOPE, with its neutral charge and fusogenic properties (ability to fuse with membranes), promotes the fusion of the liposome with the cell membrane, enabling the delivery of DNA into the cell [, ].
DOPE's resemblance to naturally occurring phospholipids in cell membranes makes it a suitable model for studying membrane structure and function. Researchers can incorporate DOPE into artificial membranes to investigate various aspects of membrane dynamics, such as protein-lipid interactions and the influence of different factors on membrane fluidity [].
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine is a neutral phospholipid that plays a crucial role in various biological and chemical processes. It is characterized by its molecular formula and a molecular weight of 744.05 g/mol. This compound is primarily utilized for its ability to form liposomes, which are spherical vesicles composed of phospholipid bilayers that mimic the structure of biological membranes. The compound's structure includes two oleoyl fatty acids at the sn-1 and sn-2 positions, making it an important component in membrane biology and biochemistry .
DOPE's primary mechanism of action in research lies in its ability to form liposomes. These spherical structures mimic natural cell membranes and can be used for various purposes:
The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine typically involves the reaction between cytidine diphosphate ethanolamine and diacylglycerol, leading to the formation of phosphatidylethanolamine. This process is significant in cellular membrane formation and dynamics. The compound exhibits sensitivity to pH changes; at acidic pH, it forms inverted hexagonal micelles, while at alkaline pH, it transitions to spherical micelles .
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine has been shown to facilitate various biological activities, particularly in gene delivery systems. Its neutral charge and fusogenic properties enable it to promote the fusion of liposomes with cell membranes, thereby enhancing the uptake of genetic material into cells. Additionally, it serves as a model for studying membrane dynamics due to its structural similarity to naturally occurring phospholipids found in cell membranes .
The synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine can be achieved through several methods:
These methods allow for the production of high-purity 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine suitable for research and application purposes .
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine has diverse applications across various fields:
Research indicates that 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine interacts effectively with cationic lipids to form stable liposome structures. These interactions are critical for applications in drug delivery systems where enhanced cellular uptake is desired. Studies have shown that combining this phospholipid with cationic lipids significantly increases the efficiency of DNA transfection .
Several compounds share structural similarities with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine. Below is a comparison highlighting its uniqueness:
Compound Name | Fatty Acid Composition | Charge | Unique Features |
---|---|---|---|
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | Palmitic acid (C16) | Neutral | Higher melting point; used in solid lipid formulations |
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | Stearic acid (C18) | Neutral | More rigid structure; enhances membrane stability |
1,2-Dioleyl-sn-glycero-3-phosphocholine | Oleic acid (C18) | Cationic | Positively charged; used in gene delivery applications |
1,2-Dioctadecanoyl-sn-glycero-3-phosphoethanolamine | Oleic acid (C18) | Neutral | High fluidity; suitable for studying membrane dynamics |
The unique aspect of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine lies in its dual oleoyl chains which provide optimal fluidity and fusogenic properties, making it particularly effective for applications involving membrane fusion and gene delivery .
The systematic IUPAC name for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is (9Z)-9-Octadecenoic acid (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester [1] [2] [3]. This comprehensive nomenclature precisely describes the molecular structure by specifying the oleic acid components, their geometric configuration, and the stereochemical arrangement of the glycerol backbone.
The systematic name can be deconstructed as follows: the compound consists of two (9Z)-octadecenoic acid (oleic acid) moieties esterified to positions 1 and 2 of the glycerol backbone, with the phosphoethanolamine group attached at position 3. The (1R) designation indicates the absolute stereochemical configuration at the glycerol C-2 carbon according to the stereospecific numbering system [1] [4].
The compound is widely recognized by several common names and abbreviations in scientific literature and commercial applications. The most frequently used abbreviation is DOPE (Dioleoylphosphatidylethanolamine) [1] [5] [2] [6] [7], which has become the standard shorthand notation in biochemical and biophysical research.
The lipid notation PE(18:1(9Z)/18:1(9Z)) is extensively used in lipidomics and membrane biology [1] [2] [4]. This notation system indicates that the compound is a phosphatidylethanolamine (PE) with two 18-carbon fatty acid chains, each containing one double bond in the Z-configuration at the 9th carbon position.
Additional commonly encountered synonyms include:
The term "cephalin" in the synonym L-β,γ-Dioleoyl-α-cephalin is a historical designation for phosphatidylethanolamine-containing phospholipids [2] [3].
The compound is registered in multiple chemical databases with specific identification numbers that facilitate unambiguous identification and cross-referencing across different information systems.
Registry/Database | Identifier |
---|---|
CAS Registry Number | 4004-05-1 [1] [5] [2] [6] |
PubChem CID | 9546757 [1] [4] |
PubChem Substance ID | 354333200 [9] [10] |
Reaxys Registry Number | 1718431 [9] [10] |
MDL Number | MFCD00057986 [9] [10] |
ChEBI ID | CHEBI:74986 [1] |
The CAS Registry Number 4004-05-1 serves as the primary chemical identifier and is consistently cited across commercial suppliers and research publications [1] [5] [2] [6] [11] [12] [13] [9]. The PubChem CID 9546757 provides access to comprehensive structural and property information in the PubChem database [1] [4], while the ChEBI identifier facilitates integration with biological and biochemical databases [1].
The stereochemical configuration of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine is precisely defined by the stereospecific numbering (sn) system, which is essential for distinguishing this compound from its stereoisomers [14].
The sn-nomenclature (stereospecifically numbered) is used to differentiate numbering that conveys steric information from conventional numbering [14]. According to IUPAC-IUB nomenclature guidelines, the carbon atom that appears on top in the Fischer projection showing a vertical carbon chain with the hydroxyl group at carbon-2 to the left is designated as C-1 [14].
At both the sn-1 and sn-2 positions, the compound contains (9Z)-octadecenoyl groups, which are oleic acid residues esterified to the glycerol backbone [1] [4] [3]. The Z-configuration (cis) at the 9th carbon of each oleic acid chain is critical for the compound's biological properties and membrane behavior [15] [16] [17].
The glycerol backbone exhibits R-configuration at the C-2 position according to the stereospecific numbering system [1] [4] [3]. This stereochemical arrangement is indicated in the systematic IUPAC name by the (1R) designation, which specifies the absolute configuration of the glycerol moiety [1] [3].
Position | Configuration | Description |
---|---|---|
sn-1 | (9Z)-octadecenoyl | Oleic acid ester at stereospecifically numbered position 1 |
sn-2 | (9Z)-octadecenoyl | Oleic acid ester at stereospecifically numbered position 2 |
Glycerol backbone | R configuration at C-2 | R stereochemistry according to stereospecific numbering |
Double bonds | Z (cis) configuration at C-9 | Cis double bond geometry in both oleic acid chains |
The molecular formula C₄₁H₇₈NO₈P and molecular weight of 744.05 g/mol reflect the complete structural composition including the stereochemical elements [1] [5] [2] [9] [18] [10]. The compound exists as a white to light yellow powder at room temperature with a melting point of 200°C and exhibits a specific rotation of +5.0 to +7.0° (C=2, CHCl₃), confirming its optically active nature due to the chiral centers [9] [10] [19].